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Fimepinostat Application Notes for RIR Lymphoma

1. Mechanism of Action Fimepinostat (CUDC-907) is a first-in-class, oral, small molecule dual inhibitor
that concurrently targets Histone Deacetylase (HDAC) and Phosphatidylinositol 3-Kinase (PI3K)
enzymes [1]. This dual-action mechanism disrupts two key oncogenic signaling pathways and has been
shown to suppress MYC, a driver oncogene in many high-grade lymphomas [1] [2]. The simultaneous
inhibition is designed to overcome compensatory signaling and enhance antitumor activity compared to

single-agent or sequentially administered therapies.

2. Clinical Indication & Regulatory Status Fimepinostat is under investigation for adult patients with
relapsed or refractory Diffuse Large B-Cell Lymphoma (DLBCL) and High-Grade B-Cell Lymphoma

(HGBL), particularly in patients who have failed two or more lines of systemic therapy [1] [3].

e The U.S. FDA has granted Fast Track Designation for this indication (2018).
e The U.S. FDA has also granted Orphan Drug Designation for DLBCL (2015) [1].

3. Key Clinical Trial Efficacy Data The following table summarizes efficacy outcomes from phase 1 and 2

clinical trials in patients with R/R DLBCL/HGBL.

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.smolecule.com/products/s548375?utm_src=pdf-interest
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.curis.com/pipeline/fimepinostat/
https://www.curis.com/pipeline/fimepinostat/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6821619/
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.curis.com/pipeline/fimepinostat/
https://pubmed.ncbi.nlm.nih.gov/34341990/
https://www.curis.com/pipeline/fimepinostat/
https://www.smolecule.com/products/s548375?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

. Overall Complete
Patient )
) n Response Response (CR) Key Observations
Population
Rate (ORR) Rate
Phase 1: RIR 21 42.9% (9/21) 14.3% (3/21) Post-hoc analysis showed
DLBCL (all (evaluable) responses in patients with
comers) [1] MYC-altered tumors.
Phase 2: MYC- 46 15% Information Led to exploratory biomarker
IHC 240% [3] Missing analysis.
Pooled Analysis: 63 22% Information 7 responding patients had
MYC-altered Missing prolonged DoR (= ~2 years).
disease [3]

4. Recommended Dosing & Schedule The recommended phase 2 dose (RP2D) and schedule established for

monotherapy is [1]:

e Dosage: 60 mg, administered orally, once daily.

e Schedule: A"5 days on, 2 days off" regimen (5 days of drug administration followed by 2 days of

rest).

e Cycle Duration: 21 days. Treatment should be continued until disease progression or unacceptable

toxicity.

5. Safety and Tolerability Profile Fimepinostat's safety profile is manageable, with the most common

adverse events being low-grade (Grade 1-2) diarrhea, fatigue, and nausea [1]. The table below summarizes

the notable adverse reactions.

Most Common Grade
Adverse Event

Less Common, Clinically Significant

Grade (3-4)

(1-2)
Diarrhea v (Most common)
Fatigue v (Most common)
Nausea v (Most common)

Thrombocytopenia

v (Dose-Limiting Toxicity)

v
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Most Common Grade Less Common, Clinically Significant
Adverse Event
(1-2) Grade (3-4)
Neutrophil Count v
Decreased
Hyperglycemia v (Dose-Limiting Toxicity)

6. Predictive Biomarkers for Patient Selection Robust biomarker strategies are critical for identifying

patients most likely to respond to Fimepinostat.

e MYC Alterations: Tumors with MYC gene alterations (rearrangements, copy number gains) or high
MYC protein expression show higher response rates [1] [3]. Retrospective analysis indicated 5 of 9
responding patients in Phase 1 had confirmed MYC alterations [1].

¢ VIPER Algorithm: An exploratory 3-protein biomarker signature identified using Virtual Inference
of Protein-activity by Enriched Regulon analysis (VIPER) demonstrated high predictive value (Positive
and Negative Predictive Values =85%) [3]. This supports the use of sophisticated protein activity-
based biomarkers for patient selection.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Apoptosis via Annexin V/PI Staining This protocol is used to quantify

Fimepinostat-induced cell death (apoptosis) in lymphoma cell lines or primary patient samples [2].

e Procedure:

o Cell Preparation: Seed cells in 96-well plates at a density of 2x10° cells/well in 100 pL of RPMI
1640 media supplemented with 10% heat-inactivated Fetal Bovine Serum (hiFBS) and 1%
Penicillin-Streptomycin.

o Drug Treatment: Treat cells with Fimepinostat at a range of clinically relevant concentrations
(e.g., 10-100 nM). Include a negative control (vehicle, e.g., 0.01% DMSO) and a positive control
for apoptosis induction (e.g., 25 nM Phorbol 12-myristate 13-acetate, PMA).

o Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% COx.

o Staining & Analysis: Harvest cells and stain using a commercial Annexin V-Fluorescein
Isothiocyanate (FITC)/Propidium lodide (PI) kit according to the manufacturer's instructions.
Analyze stained cells using a flow cytometer.

o Gating Strategy: Identify populations of viable cells (Annexin V-/PI-), early apoptotic cells
(Annexin V+/PI-), and late apoptotic/dead cells (Annexin V+/Pl+). Confirm apoptosis by

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.curis.com/pipeline/fimepinostat/
https://pubmed.ncbi.nlm.nih.gov/34341990/
https://www.curis.com/pipeline/fimepinostat/
https://pubmed.ncbi.nlm.nih.gov/34341990/
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6821619/
https://www.smolecule.com/products/s548375?utm_src=pdf-body
https://www.smolecule.com/products/s548375?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

measuring cleavage of executioner caspases (e.g., Caspase-3) and its substrate PARP via
western blot.

Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model This protocol evaluates the anti-

tumor activity and tolerability of Fimepinostat in an animal model [2].

e Procedure:

[e]

Model Generation: Use immunocompromised mice (e.g., NOD.Cg-Prkdcscid 112rgtm1Wjl /SzJ,
NSG). Inject mice intravenously with 1x10° luciferase-tagged lymphoma cells (e.g., MV4-11 for
AML modeling) per mouse.
Randomization & Dosing: Randomize mice into treatment groups (e.g., 5 mice/group) 3 days
post-engraftment. Treat with:

= Vehicle control

= Fimepinostat at 100 mg/kg

= Fimepinostat at 150 mg/kg The drug is formulated in 30% Captisol or a mixture of 3%

ethanol (200 proof), 1% Tween-80, and sterile water [2].

Dosing Schedule: Administer the drug orally, daily. A sample schedule is 8 days of treatment,
followed by 4 days off, then another 6 days of treatment. Adjust based on tolerability.
Monitoring: Record body weight daily. Monitor for signs of toxicity (e.g., >20% weight loss,
decreased mobility). Measure tumor burden via in vivo imaging (if using luciferase-tagged cells)
or caliper measurements.
Endpoint Assessment: The primary endpoint is often overall survival, calculated as the
percentage increase in lifespan (%ILS) relative to the vehicle control group. For
pharmacodynamic studies, animals can be sacrificed 24 hours after a single dose to analyze
tumor tissue for target engagement (e.g., reduction in p-AKT, increase in acetyl-histone H3).

Fimepinostat Signaling Pathway & Experimental
Workflow

The diagram below illustrates the dual mechanism of Fimepinostat and a generalized workflow for

preclinical investigation.
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Critical Considerations for Trial Design

¢ Patient Stratification: Future clinical trials must incorporate prospective patient selection based on
MYC alterations and/or the VIPER biomarker signature to enrich for responders and improve trial
success probability [3].

e Combination Strategies: While a phase 1 combination study of Fimepinostat with the BCL2
inhibitor venetoclax in DLBCL (including double-hit lymphomas) was discontinued due to lack of
efficacy [1], other rational combinations based on Fimepinostat's mechanism (e.g., with DNA
damaging agents) should be explored.

o Safety Management: Proactive monitoring and management of diarrhea, hyperglycemia, and
thrombocytopenia are essential. The established "5 days on, 2 days off" schedule helps manage
tolerability and should be maintained in trial designs [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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